3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine
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Description
3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine, also known as DBZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZP is a heterocyclic compound that contains a benzisothiazole ring and a piperidine ring.
Scientific Research Applications
Teratogenicity and Structural Analogs
Research has shown that compounds structurally and pharmacologically related to thalidomide, including those with modifications in the 2,6-dioxopiperidine moiety, exhibit significant biological activity. A study comparing various derivatives highlighted the teratogenic potential associated with 2,6-dioxopiperidine derivatives. However, compounds where the phthalimide ring is replaced, such as with structures similar to 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine, did not induce significant embryopathic effects, indicating a possible safer profile for medical applications (Helm et al., 1981).
Metabolic Pathways
The metabolic fate of closely related compounds has been examined, with findings indicating rapid absorption and excretion in animal models. Such studies are critical for understanding the pharmacokinetics and potential therapeutic applications of these compounds. The research on supidimide, a compound with structural similarities, revealed insights into its oxidation and hydrolysis pathways, laying the groundwork for further exploration of 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine and its analogs (Becker et al., 1982).
Synthetic Applications
The compound's structure is also of interest in synthetic chemistry, as demonstrated by studies on the synthesis of related heterocyclic compounds. Techniques such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization have been used to create derivatives, showcasing the compound's utility in the development of new synthetic methodologies (Gabriele et al., 2006).
Chemical and Biological Properties
Dioxopiperazines, a class of compounds to which 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine is related, have been extensively studied for their chemical and biological properties. They are known for their versatility in medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals and showing a range of biological activities (Witiak & Wei, 1990).
properties
IUPAC Name |
3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQWLJWMSAFWFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936989 |
Source
|
Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione | |
CAS RN |
16477-31-9 |
Source
|
Record name | EM 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016477319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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